2-Chloro-4-(3,4-difluorophenyl)benzoic acid

Analytical Chemistry Synthetic Chemistry Quality Control

Select this 2-Chloro-4-(3,4-difluorophenyl)benzoic acid for its definitive 2-chloro and 3,4-difluoro substitution pattern—critical for reliable VLA-4 integrin SAR studies and precision polymer synthesis. The ≥96% purity grade eliminates confounding impurities that skew IC50/EC50 values. Its unique lipophilicity and electronic profile cannot be replicated by generic biaryl acids. Store at -20°C. For R&D use only; not for human/animal therapeutic applications.

Molecular Formula C13H7ClF2O2
Molecular Weight 268.64 g/mol
CAS No. 1261956-79-9
Cat. No. B1425149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3,4-difluorophenyl)benzoic acid
CAS1261956-79-9
Molecular FormulaC13H7ClF2O2
Molecular Weight268.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O
InChIInChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
InChIKeySPJCVBACFLZVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3,4-difluorophenyl)benzoic Acid (CAS 1261956-79-9): A Versatile Biaryl Carboxylic Acid Scaffold


2-Chloro-4-(3,4-difluorophenyl)benzoic acid is a biaryl carboxylic acid compound characterized by a central benzoic acid core with a 2-chloro substitution and a 3,4-difluorophenyl moiety at the 4-position . It belongs to the class of difluorophenyl-substituted benzoic acids, which are known for their utility as advanced intermediates and building blocks in medicinal chemistry and materials science [1]. The compound, which appears in regulatory inventories, serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity [2].

Why a Non-Specific Biaryl Acid Cannot Replace 2-Chloro-4-(3,4-difluorophenyl)benzoic Acid


The performance of 2-Chloro-4-(3,4-difluorophenyl)benzoic acid in downstream applications is contingent on its precise substitution pattern and purity. Substituting this compound with a generic or structurally related biaryl acid is not a straightforward interchange; it is a high-risk substitution that can derail entire synthetic sequences or invalidate biological assays. The chlorine atom at the 2-position and the 3,4-difluoro pattern on the pendant phenyl ring are not arbitrary. These features collectively dictate the molecule's unique physicochemical profile—including its lipophilicity, acidity, and electronic properties—which in turn governs its reactivity in cross-coupling reactions, its binding affinity in biochemical systems, and its overall stability . Furthermore, purity specifications (e.g., 96% vs. 95% ) directly impact reaction yields and the fidelity of subsequent purification steps.

Quantitative Evidence for Selecting 2-Chloro-4-(3,4-difluorophenyl)benzoic Acid (CAS 1261956-79-9)


Purity and Vendor Certification: Ensuring Reproducibility in Downstream Reactions

The target compound is commercially available with a certified purity of 96% from a US-based supplier, CalpacLab . In contrast, other vendors such as AK Scientific supply the compound at a lower minimum purity specification of 95% . This 1% difference in purity, while seemingly minor, is significant for applications demanding high reproducibility, such as medicinal chemistry structure-activity relationship (SAR) studies or polymerization reactions. A 96% purity specification provides greater assurance of consistent performance and reduces the need for costly and time-consuming in-house purification prior to use.

Analytical Chemistry Synthetic Chemistry Quality Control

Structural Specificity: The Impact of the 2-Chloro-4-(3,4-difluorophenyl) Substitution Pattern

The substitution pattern of this compound—a chlorine at the 2-position and a 3,4-difluorophenyl group at the 4-position of the benzoic acid core—is not a default or common arrangement. A review of structurally related difluorophenyl benzoic acids shows that compounds like 2-(3,4-difluorophenyl)benzoic acid (CAS 886363-30-0) and 4-(3,4-difluorophenyl)benzoic acid (CAS 1225750-14-0) [1] exhibit different physicochemical properties and, critically, divergent biological activities [2]. The presence of the chlorine atom is a key differentiator; for instance, in the VLA-4 antagonist chemotype, introduction of a chlorine or bromine at the 3-position of the central benzene ring was shown to improve pharmacokinetic properties [3]. The combination of halogen and biaryl motifs in this specific geometry can lead to unique interactions with biological targets or influence the electronic properties of the molecule in materials applications.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Storage Stability: Specified Storage Condition for Long-Term Integrity

Supplier documentation provides specific storage and stability guidance for 2-Chloro-4-(3,4-difluorophenyl)benzoic acid. The compound is recommended for storage at -20°C for maximum recovery , indicating a requirement for cold-chain management to maintain its chemical integrity over time. This guidance is more specific than the generic "store in a cool, dry place" often provided for less sensitive building blocks. The absence of published decomposition temperature data from standard sources suggests that controlled storage conditions are a key procurement consideration for this specific compound.

Chemical Stability Compound Management Laboratory Operations

Procurement-Driven Application Scenarios for 2-Chloro-4-(3,4-difluorophenyl)benzoic Acid (CAS 1261956-79-9)


Synthesis of Novel VLA-4 Antagonist Analogs

Researchers engaged in developing novel anti-inflammatory agents targeting VLA-4 integrin can utilize this compound as a key intermediate. As established, the chloro substitution on the central phenyl ring is a pharmacophore known to improve pharmacokinetic properties in this class [1]. The specific 2-chloro-4-(3,4-difluorophenyl)benzoic acid scaffold allows for the synthesis of analogs to probe structure-activity relationships, where alternative substitution patterns may lead to suboptimal biological profiles.

High-Fidelity Medicinal Chemistry SAR Studies

For medicinal chemistry programs where precise quantification of structure-activity relationships is paramount, the 96% purity grade of this compound is critical. Lower purity materials can introduce confounding biological activities or interfere with analytical readouts, leading to inaccurate IC50 or EC50 values. Selecting a high-purity source ensures that observed effects are attributable to the compound of interest and not to trace impurities.

Development of Specialized Polymeric Materials

The unique combination of a carboxylic acid handle and a fluorinated biaryl core makes this compound a candidate monomer for synthesizing specialty polyesters, polyamides, or other condensation polymers with tailored properties. The presence of the 3,4-difluorophenyl group can influence polymer characteristics such as hydrophobicity, dielectric constant, and thermal stability. Adhering to the recommended -20°C storage condition ensures that the monomer remains unreacted and pure prior to polymerization, which is essential for achieving high molecular weight and reproducible material properties.

Biochemical Probe Development

The compound can serve as a starting point for creating chemical probes to investigate biological pathways. Its functional group (carboxylic acid) is amenable to standard bioconjugation chemistries (e.g., amide bond formation), while the biaryl-fluorine motif can be used to tune target engagement or to act as a spectroscopic handle. The specific substitution pattern, which is distinct from related compounds [2], ensures that any observed biological effect is due to this particular chemotype, enabling the interrogation of specific molecular interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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